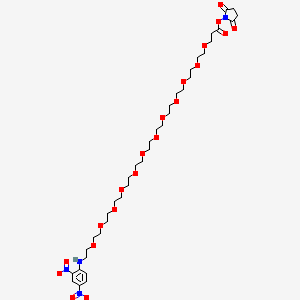
1-(5-Fluoropyridin-2-yl)thiourea
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, which includes compounds like “1-(5-Fluoropyridin-2-yl)thiourea”, has been discussed in various studies . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “1-(5-Fluoropyridin-2-yl)thiourea” is not explicitly mentioned in the available resources .Chemical Reactions Analysis
The chemical reactions involving “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(5-Fluoropyridin-2-yl)thiourea” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique
Therapeutic Applications and Drug Development
Fluoropyrimidines in Cancer Treatment : Fluoropyrimidines, like 5-fluorouracil (5-FU), play a crucial role in treating various solid tumors. Research has focused on improving 5-FU's therapeutic effectiveness through biomodulation and developing prodrugs to enhance cytotoxicity while minimizing toxicity (Malet-Martino & Martino, 2002).
Thiourea Derivatives as Chemosensors : Recent advances in thiourea-based chemosensors have been reviewed, highlighting their applications in detecting anions and neutral analytes in biological, environmental, and agricultural samples. The unique properties of thioureas make them excellent candidates for designing sensitive and selective chemosensors (Al-Saidi & Khan, 2022).
Mechanisms of Action and Pharmacogenetics
Pharmacogenetics of Fluoropyrimidines : The role of genetic variants in determining the efficacy and toxicity of fluoropyrimidine drugs, including 5-FU, has been explored. Certain genetic polymorphisms can significantly affect drug metabolism, influencing treatment outcomes and adverse event profiles (Lam, Guchelaar, & Boven, 2016).
Coordination Chemistry and Biological Properties : The coordination chemistry of thiourea derivatives with metals (Cu, Ag, Au) has been reviewed for their medicinal applications. These compounds exhibit significant biological activity, which can be enhanced by suitable metal ion coordination. This review also covers their potential as chemosensors for detecting environmental and biological analytes (Khan et al., 2020).
Clinical Applications and Toxicity Management
- Toxicity Management in Chemotherapy : The importance of DPD (dihydropyrimidine dehydrogenase) in metabolizing fluoropyrimidines and its implication in toxicity has been highlighted. Understanding DPD's role and genetic variations can help in personalizing chemotherapy regimens to minimize toxicity while maximizing therapeutic efficacy (Falvella et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-fluoropyridin-2-yl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3S/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMMTYFIMUFYQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyridin-2-yl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3E)-3-amino-3-hydroxyiminopropyl]-N-methylcarbamate](/img/structure/B1440519.png)


![1-({[(1-Hydroxycyclopentyl)methyl]amino}methyl)cyclopentan-1-ol](/img/structure/B1440522.png)
![1-[6-(3-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1440523.png)








